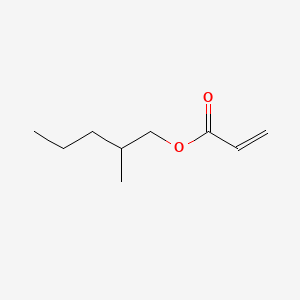

2-Methylpentyl acrylate

Description

Significance of Acrylate (B77674) Monomers in Advanced Materials Research

Acrylate monomers are of paramount significance in advanced materials research due to their adaptability in creating polymers with a broad spectrum of properties. gellnerindustrial.commarkwideresearch.com These properties can be fine-tuned to meet the demands of various high-performance applications. For instance, the modification of the monomer structure can influence the resulting polymer's rigidity, flexibility, ionic character, and affinity for water (hydrophilicity or hydrophobicity). gellnerindustrial.com This versatility has led to the widespread use of acrylic polymers in industries such as coatings, adhesives, textiles, and plastics. markwideresearch.comontosight.ai

Continuous advancements in polymer chemistry have enabled the development of high-performance acrylic polymers with enhanced durability, weather resistance, and chemical stability. markwideresearch.comgrandviewresearch.com Research is increasingly focused on sustainable solutions, driving the development of waterborne acrylic polymers with low volatile organic compound (VOC) emissions to meet environmental regulations. markwideresearch.commdpi.com Furthermore, the incorporation of biomaterials like polysaccharides and proteins into acrylic polymer formulations is an active area of research, aiming to create more sustainable and biodegradable materials. mdpi.com

Contextualization of 2-Methylpentyl Acrylate within the Acrylate Family

This compound belongs to the family of acrylate esters, characterized by the presence of a 2-methylpentyl group attached to the acrylate backbone. Its chemical structure is foundational to its specific physicochemical properties and the performance of polymers derived from it. The branched nature of the 2-methylpentyl group distinguishes it from linear isomers and other alkyl acrylates, influencing properties such as the glass transition temperature (Tg), flexibility, and solubility of the resulting polymer.

The structure of this compound is provided in the table below:

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molar Mass | 156.22 g/mol chembk.com |

This table presents basic molecular information for this compound.

The inclusion of a moderately sized, branched alkyl group like 2-methylpentyl can impart a balance of properties to the polymer. For example, compared to shorter-chain acrylates like methyl acrylate, the longer alkyl chain of this compound generally leads to a lower Tg, resulting in a softer and more flexible polymer. The branching can also affect the packing of polymer chains, influencing properties like density and barrier performance.

Research Trajectories in Acrylate Polymerization and Polymer Design

Research in acrylate polymerization is continuously evolving, with a focus on developing more controlled and efficient synthesis methods. Traditional free-radical polymerization techniques are widely used, but newer methods like controlled radical polymerization (CRP) offer greater precision in defining polymer architecture, molecular weight, and functionality. These advanced techniques are crucial for designing specialty polymers with highly specific properties for advanced applications.

A significant research trajectory is the synthesis of acrylic polymers with complex architectures, such as block copolymers, graft copolymers, and star-shaped polymers. These architectures allow for the creation of materials with unique combinations of properties. For instance, the transesterification of polymethyl acrylate with alcohols like 2-methylpentanol has been explored to introduce different functional groups and create grafted copolymers. nih.govacs.org

Another key area of research is the development of functionalized acrylate monomers. By incorporating specific functional groups into the monomer structure, polymers can be designed for applications such as drug delivery, sensors, and self-healing materials. The ongoing exploration of novel acrylate monomers and polymerization techniques continues to expand the possibilities for creating advanced materials with tailored performance characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3953-30-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-methylpentyl prop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(3)7-11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3 |

InChI Key |

SEDMFAYCVMLBFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)COC(=O)C=C |

Origin of Product |

United States |

Synthesis Methodologies for 2 Methylpentyl Acrylate Monomer

Esterification Reaction Pathways

The most common methods for synthesizing 2-methylpentyl acrylate (B77674) involve esterification, a fundamental reaction in organic chemistry that forms an ester from an alcohol and an acid.

Direct Acid-Catalyzed Esterification Approaches

The mechanism begins with the protonation of the carbonyl oxygen of acrylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. pressbooks.pub The nucleophilic oxygen atom of 2-methyl-1-pentanol (B47364) then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester, 2-methylpentyl acrylate. pressbooks.pub

To shift the equilibrium and achieve high yields, the water byproduct is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org Common catalysts for this process are strong mineral acids or organic sulfonic acids.

Table 1: Key Parameters in Direct Acid-Catalyzed Esterification

| Parameter | Description | Common Examples |

| Reactants | Carboxylic acid and alcohol. | Acrylic Acid, 2-Methyl-1-pentanol |

| Catalyst | Strong protic or Lewis acids. | Sulfuric acid, p-toluenesulfonic acid. nih.gov |

| Temperature | Typically elevated, ranging from 60–110 °C to facilitate reaction and water removal. wikipedia.org | - |

| Byproduct Removal | Essential for driving the equilibrium towards the product side. | Dean-Stark distillation. wikipedia.org |

| Inhibitor | Prevents polymerization of the acrylate monomer during synthesis. | Hydroquinone (B1673460) (HQ), Monomethyl ether of hydroquinone (MEHQ). nih.gov |

Transesterification Routes Utilizing Alkyl Alcohols

Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of a readily available acrylate ester, such as methyl acrylate or ethyl acrylate, with 2-methyl-1-pentanol. masterorganicchemistry.com This reaction exchanges the original alkyl group of the ester with the 2-methylpentyl group from the alcohol.

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of the carbonyl group to enhance its reactivity toward the incoming alcohol. pressbooks.pub

Base-catalyzed transesterification typically uses a strong base, such as a metal alkoxide, which deprotonates the alcohol to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and a new alkoxide. masterorganicchemistry.com

Research has shown that the 2-methylpentyl group can be successfully introduced into polymethyl acrylate through transesterification, demonstrating the viability of this reaction for producing the monomer. acs.orgnih.gov The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the desired product. researchgate.net

Development of Green Chemistry Synthesis Methods

In response to growing environmental concerns, green chemistry principles are being applied to the synthesis of acrylates, focusing on renewable resources and less hazardous reaction conditions.

Enzyme-Catalyzed Synthesis

Enzyme-catalyzed reactions, or biocatalysis, represent a significant advancement in green synthesis. numberanalytics.com For the production of this compound, enzymes like lipases can be used to catalyze the esterification reaction. This approach offers several advantages over traditional chemical catalysis, including high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduction in unwanted byproducts. numberanalytics.comnih.gov

The high specificity of enzymes often eliminates the need for complex protection and deprotection steps for other functional groups in the molecule. numberanalytics.com The use of biocatalysts is a key area of research for producing specialty chemicals in a more sustainable manner. googleapis.comgoogleapis.com Amylase-catalyzed synthesis has also been demonstrated for producing glycosyl acrylates, showcasing the versatility of enzymes in acrylate production. rsc.org

Table 2: Comparison of Chemical vs. Enzymatic Catalysis for Ester Synthesis

| Feature | Chemical Catalysis | Enzyme-Catalyzed Synthesis |

| Catalyst | Strong acids or bases | Enzymes (e.g., Lipases) |

| Reaction Conditions | High temperature and pressure | Mild (often room temperature and atmospheric pressure) |

| Selectivity | Often low, can lead to side reactions | High (chemo-, regio-, and stereoselectivity) |

| Environmental Impact | Can generate hazardous waste | Generally considered environmentally benign |

| Byproducts | Can produce significant byproducts | Minimal byproduct formation |

Bio-based Precursor Utilization

A cornerstone of green chemistry is the use of renewable feedstocks instead of petrochemicals. rsc.org Both reactants required for this compound synthesis can potentially be sourced from biomass.

Bio-based Acrylic Acid: Significant research has focused on producing acrylic acid from renewable resources. One prominent pathway involves the dehydration of 3-hydroxypropionic acid (3-HP), which can be produced from the fermentation of sugars. Another route is from glycerol, a co-product of biodiesel manufacturing. rsc.org

Bio-based 2-Methyl-1-Pentanol: 2-Methyl-1-pentanol is a type of fusel alcohol. Fusel alcohols are natural byproducts of fermentation processes, specifically from the amino acid metabolism of microorganisms like yeast. uc.pt As such, it can be derived from the large-scale fermentation of biomass.

The utilization of these bio-based precursors can significantly reduce the carbon footprint and fossil fuel dependency of this compound production. mdpi.com Lignocellulose, an abundant non-food biomass, is a key target for conversion into platform chemicals like furfural, which can then be transformed into various monomers. acs.org

Purification and Isolation Techniques for Monomer Synthesis

Regardless of the synthetic route, the crude this compound must be purified to remove catalysts, unreacted starting materials, solvents, and byproducts. The high reactivity and tendency of acrylates to polymerize necessitate careful handling during purification.

The typical purification sequence involves several steps:

Washing/Neutralization: The crude product is first washed, often with an aqueous basic solution like sodium hydroxide (B78521) or ammonia, to neutralize and remove any acid catalyst. google.com This is followed by washing with water to remove any remaining salts or water-soluble impurities.

Drying: The organic layer is separated and treated with a drying agent to remove residual water.

Distillation: The final and most critical step is fractional distillation under reduced pressure. google.com Vacuum distillation allows the monomer to boil at a lower temperature, which is crucial for preventing thermally-induced polymerization. Throughout this process, a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is added to the mixture to ensure the stability of the monomer. nih.govgoogle.com The efficiency of these inhibitors is often enhanced by the presence of oxygen. google.com

Table 3: Purification Steps for this compound

| Step | Purpose | Reagents/Method |

| Neutralization | To remove acidic catalysts and unreacted acrylic acid. | Aqueous sodium hydroxide, aqueous ammonia. google.com |

| Washing | To remove salts and water-soluble impurities. | Water. |

| Drying | To remove dissolved water from the organic product. | Anhydrous salts (e.g., magnesium sulfate, sodium sulfate). |

| Distillation | To separate the pure monomer from non-volatile impurities and other components. | Fractional distillation under reduced pressure. google.com |

| Inhibition | To prevent premature polymerization during heating and storage. | Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ). nih.gov |

Advanced Computational and Theoretical Investigations of 2 Methylpentyl Acrylate

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution, which collectively determine the chemical behavior of a molecule.

Frontier Molecular Orbital Theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wuxiapptec.comnist.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. wuxiapptec.com

For acrylates, the HOMO is typically localized on the C=C double bond, while the LUMO is centered on the carbonyl group of the ester. DFT calculations are essential for determining these energy levels precisely. While direct DFT data for 2-methylpentyl acrylate (B77674) is scarce, analysis of similar molecules provides a strong basis for estimation. For instance, a DFT study on 2-methylpentyl nicotinate (B505614), which shares the same alkyl ester group, determined a HOMO-LUMO gap of 4.0931 eV. researchgate.net Another study on the long-chain 2-octyl acrylate (2-OA) and the bulky isobornyl acrylate (IBOA) found that their HOMO-LUMO gaps are significantly influenced by interactions with ions. mdpi.com In its neutral state, 2-OA would have a HOMO-LUMO gap characteristic of acrylic esters, which governs its polymerization behavior. The presence of the 2-methylpentyl group, an electron-donating alkyl chain, would slightly raise the HOMO energy level compared to simpler acrylates like methyl acrylate, potentially narrowing the gap and influencing its reactivity in copolymerization systems.

Table 1: Illustrative Frontier Orbital Energies and Gaps for Analogous Compounds (DFT Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-Methylpentyl Nicotinate | - | - | 4.0931 | researchgate.net |

| 2-Octyl Acrylate (2-OA) | -5.99 | -0.27 | 5.72 | mdpi.com |

| Isobornyl Acrylate (IBOA) | -6.11 | -0.30 | 5.81 | mdpi.com |

Note: Data for 2-OA and IBOA are for the neutral monomers as calculated in the referenced study. The specific HOMO/LUMO values for 2-Methylpentyl Nicotinate were not provided, only the resulting gap.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. acs.org It illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). acs.org

For an acrylate monomer like 2-methylpentyl acrylate, the MEP surface reveals distinct reactive zones. The region around the oxygen atoms of the carbonyl group is characterized by a high density of negative potential, making it a primary site for electrophilic attack. Conversely, the protons of the vinyl group and the alkyl chain exhibit positive potential. Such maps are crucial for predicting intermolecular interactions, including those that occur during polymerization or in the presence of solvents or ions. mdpi.com

A study on 2-methylpentyl nicotinate showed that the most negative potential was located on the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen, identifying them as the key sites for electrophilic interactions. researchgate.net For this compound, the most electron-rich site would be the carbonyl oxygen, while the vinylic carbons, particularly the β-carbon, would be susceptible to nucleophilic attack, which is the fundamental step in its anionic or radical polymerization.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

DFT calculations are widely used to map the potential energy surface of chemical reactions, allowing for the determination of activation energies (reaction barriers) and the geometries of transition states. ugent.be For this compound, this is most relevant to understanding its polymerization kinetics. Key reactions in free-radical polymerization include initiation, propagation, termination, and chain transfer.

Ab initio studies on simpler acrylates like methyl acrylate have calculated the activation energies for these steps. nih.govresearchgate.net For example, the propagation step involves the addition of a growing polymer radical to a monomer molecule. DFT can model the transition state of this addition, providing the energy barrier that dictates the propagation rate constant. Studies on various acrylates show that the nature of the alkyl ester group can influence these energetics through steric and electronic effects. The branched 2-methylpentyl group would likely introduce significant steric hindrance compared to a linear chain, potentially increasing the activation energy for propagation and affecting the stereochemistry (tacticity) of the resulting polymer chain. ugent.be Furthermore, DFT is used to investigate secondary reactions like backbiting and β-scission, which are crucial for accurately modeling polymerization processes. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movement of atoms and molecules over time. rsc.org Unlike the static picture provided by DFT, MD simulations reveal the dynamic behavior of systems, including conformational changes, diffusion, and intermolecular interactions in condensed phases.

For this compound, MD simulations would be particularly insightful for studying the behavior of the corresponding polymer, poly(this compound). Simulations of polyacrylates in the presence of solvents have been used to investigate properties like hydration, chain conformation, and miscibility. researchgate.net For example, MD simulations on poly(2-methoxyethyl acrylate) have explored its biocompatibility by analyzing the structure of water at the polymer surface. researchgate.net Similar simulations for poly(this compound) could predict its physical properties, such as its glass transition temperature (Tg), and its behavior in different environments, like its interaction with organic foulants or its properties as a coating material. ehu.esehu.es

Simulations of the monomer itself could elucidate its behavior in a liquid state or in solution, determining properties like self-diffusion coefficients and radial distribution functions, which characterize the local molecular ordering. Born-Oppenheimer molecular dynamics, which combines MD with electronic structure calculations, has been used to study reaction dynamics, such as backbiting in poly-butyl acrylate, in various solvents, providing a powerful tool to understand how the reaction environment influences kinetic rates. chemrxiv.org

Ab Initio and Semi-Empirical Methods for Kinetic Parameter Prediction

Predicting the kinetic parameters of polymerization is essential for designing and controlling polymer synthesis. Ab initio quantum chemistry, along with DFT, provides a pathway to calculate these parameters from first principles. nih.govresearchgate.net

High-level ab initio calculations have been successfully applied to determine the rate coefficients for the elementary reactions in the free-radical polymerization of acrylates. nih.govmdpi.com These studies often focus on propagation kinetics and secondary reactions that lead to branching, such as intramolecular chain transfer (backbiting) and β-scission of the polymer radical. mdpi.com For this compound, these methods could provide a complete and consistent set of intrinsic rate coefficients. This data is invaluable for constructing detailed kinetic models that can predict polymer properties like molecular weight distribution, degree of branching, and monomer conversion under various reaction conditions. mdpi.com

For instance, an ab initio study on methyl acrylate polymerization provided detailed kinetic parameters for propagation and explored the effect of chain length on reactivity. nih.gov Another recent study used high-level calculations to create a comprehensive dataset of rate coefficients for all major secondary reactions in acrylate polymerization. mdpi.com Applying these methodologies to this compound would allow for a comparison of its kinetic behavior to other common acrylates, highlighting the specific influence of its branched alkyl structure on reactivity and the final polymer architecture. Semi-empirical methods, while less accurate, can also be used for larger systems or longer simulation times to estimate kinetic parameters where high-level ab initio calculations are computationally prohibitive. research-solution.com

Computational Modeling of Monomer Reactivity and Polymerizability

Advanced computational and theoretical investigations provide profound insights into the reactivity of monomers and their subsequent polymerizability. While specific computational studies exclusively targeting this compound are not extensively documented in public literature, a robust understanding of its behavior can be extrapolated from theoretical frameworks and computational analyses of structurally analogous alkyl acrylates. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), and kinetic modeling techniques to predict and rationalize polymerization behavior.

The reactivity of an acrylate monomer is fundamentally governed by the electronic and steric nature of its ester alkyl group. For this compound, the branched structure of the 2-methylpentyl group is anticipated to exert a significant influence on its polymerization kinetics compared to linear analogues like n-hexyl acrylate.

Theoretical models predict that the steric hindrance introduced by the methyl branch at the second carbon position of the pentyl chain can affect several key aspects of polymerization:

Propagation Rate Coefficient (k_p): The bulky side chain can shield the vinyl group, potentially lowering the propagation rate coefficient. Computational studies on other branched acrylates have shown that increased steric bulk around the ester group can hinder the approach of a propagating radical to the monomer, thereby reducing the rate of chain growth. researchgate.net

Termination Reactions: The steric bulk may also influence the mode and rate of termination reactions. It can impede the bimolecular termination between two growing polymer chains.

Chain Transfer: The presence of tertiary hydrogen atoms on the 2-methylpentyl group introduces potential sites for chain transfer reactions. Computational models can be used to calculate the activation energies for these transfer processes, providing an indication of their likelihood compared to propagation.

Kinetic modeling, often performed using software like PREDICI®, allows for the simulation of polymerization processes by incorporating various reaction steps, including initiation, propagation, termination, and chain transfer. For a monomer like this compound, such models would be parameterized using either experimental data or values derived from quantum chemical calculations. The model can then predict the evolution of monomer conversion, polymer molecular weight, and polymer microstructure over time.

A crucial aspect of computational investigation is the determination of monomer reactivity ratios in copolymerization systems. mdpi.com These ratios, which describe the relative reactivity of a monomer towards a propagating radical chain ending in its own unit versus a comonomer unit, can be predicted using theoretical models. For the copolymerization of this compound with other monomers, computational analysis would be invaluable in predicting the resulting copolymer composition and sequence distribution.

The table below presents a comparative overview of kinetic parameters for different alkyl acrylates, illustrating the influence of the alkyl group's structure. While direct computational values for this compound are not available, its expected parameters can be inferred to lie within the range of other branched acrylates.

| Monomer | Propagation Rate Coefficient (k_p) at 60 °C (L mol⁻¹ s⁻¹) | Termination Rate Coefficient (k_t) at 60 °C (L mol⁻¹ s⁻¹) | Chain Transfer to Monomer Constant (C_M) x 10⁵ |

| Methyl Acrylate | ~23,000 | ~1.7 x 10⁷ | ~1.3 |

| n-Butyl Acrylate | ~21,000 | ~1.6 x 10⁷ | ~1.5 |

| 2-Ethylhexyl Acrylate | ~19,000 | ~1.2 x 10⁷ | ~2.0 |

| This compound (Predicted) | Slightly lower than n-hexyl acrylate due to branching | Potentially lower due to steric hindrance | Potentially higher due to tertiary hydrogens |

Note: The values for this compound are predictive and based on theoretical considerations and trends observed in homologous series of alkyl acrylates.

Polymerization Mechanisms and Kinetics of 2 Methylpentyl Acrylate

Homopolymerization of 2-Methylpentyl Acrylate (B77674)

The conversion of 2-methylpentyl acrylate monomers into long polymer chains, or homopolymers, is typically achieved through chain-growth polymerization. youtube.com This process involves sequential addition of monomers to a growing polymer chain that possesses a reactive center. youtube.com The most common method for polymerizing acrylates is free-radical polymerization. acs.org

Free Radical Polymerization (FRP) Fundamentals

Free radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. youtube.comacs.org This method is widely used for its tolerance to various functional groups and reaction conditions. libretexts.org

Initiation is the first step, where a reactive species, a free radical, is generated. This is typically accomplished using a chemical initiator that decomposes under heat or light to form radicals.

Thermal Initiators : Peroxide and azo compounds are common thermal initiators. For instance, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) decompose at elevated temperatures (typically 60-100°C) to produce primary radicals. These radicals then attack the vinyl double bond of an acrylate monomer, creating an active radical site on the monomer and initiating the polymer chain growth. youtube.com

Spontaneous Thermal Initiation : At high temperatures (above 120°C), alkyl acrylates can undergo self-initiation without the need for an added initiator. upenn.edu The proposed mechanism involves the reaction of two monomer molecules to form a diradical intermediate, which can then react with a third monomer to generate two monoradicals that start polymerization. upenn.eduresearchgate.net

Oxygen as an Initiator : While often considered an inhibitor at low temperatures, molecular oxygen can act as an initiator for acrylate polymerization at high temperatures (above 140°C). westlake.edu.cn The process involves the reaction of oxygen with an acrylate monomer to form a triplet diradical intermediate, which then reacts with another monomer to produce radicals that sustain the polymerization. westlake.edu.cn

The choice of initiator system affects the rate of polymerization and the final properties of the polymer.

Propagation is the rapid, repetitive addition of monomer molecules to the growing radical chain end. youtube.com This step is highly exothermic. libretexts.org The rate of propagation is determined by the propagation rate coefficient, kₚ, which is influenced by temperature, monomer structure, and solvent.

For acrylates, the propagation rate generally increases with the size of the alkyl ester group. goettingen-research-online.de While specific kₚ values for this compound are not available, data for similar acrylates provide a strong basis for estimation. The Arrhenius parameters for the propagation rate coefficient of several common acrylates are presented below.

| Monomer | Activation Energy, Eₐ (kJ·mol⁻¹) | Pre-exponential Factor, A (L·mol⁻¹·s⁻¹) |

| Methyl Acrylate | 17.3 | 1.41 × 10⁷ |

| n-Butyl Acrylate | 17.9 | 2.21 × 10⁷ |

Data sourced from critically evaluated IUPAC recommendations for bulk polymerization. It is expected that the values for this compound would be in a similar range, likely slightly higher than n-butyl acrylate due to the larger, branched alkyl group. researchgate.netuq.edu.au

A significant secondary reaction in acrylate polymerization is backbiting or intramolecular chain transfer. mdpi.com This occurs when the radical at the end of a growing chain abstracts a hydrogen atom from a carbon atom further down its own backbone, typically via a six-membered ring transition state. mdpi.com This creates a more stable tertiary mid-chain radical (MCR). mdpi.com These MCRs have different reactivity and a lower propagation rate coefficient compared to the secondary chain-end radicals, which can lead to branching in the final polymer. mdpi.com

Termination is the final step where the growth of a polymer chain is stopped by the destruction of the radical center. youtube.com This typically occurs through one of two bimolecular pathways when two growing radical chains encounter each other:

Combination (or Coupling) : The two radical chains join to form a single, longer, non-reactive polymer chain. The resulting polymer has a molecular weight that is the sum of the two reacting chains. libretexts.org

Disproportionation : One radical chain abstracts a hydrogen atom from the other. This results in two separate polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group. libretexts.org

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

To overcome the limitations of conventional FRP, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) radicals and a much larger population of dormant species. acs.orgwikipedia.org

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used CRP methods for polymerizing acrylates. wikipedia.orgnih.gov It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.orgescholarship.org

The fundamental principle of ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant polymer chain to a transition metal catalyst (usually a copper complex). wikipedia.orgmdpi.com This process generates a propagating radical and a higher oxidation state metal complex (the deactivator). acs.org The equilibrium is strongly shifted towards the dormant species, keeping the concentration of active radicals very low at any given time, which significantly suppresses irreversible termination reactions. acs.org

A typical ATRP system for an acrylate monomer consists of:

Monomer : e.g., this compound.

Initiator : An alkyl halide with a structure that can mimic the dormant polymer chain end, such as ethyl 2-bromopropionate or methyl 2-bromopropionate. mdpi.comresearchgate.net

Catalyst System : A transition metal salt (activator), most commonly copper(I) bromide (CuBr) or copper(I) chloride (CuCl), complexed with a ligand. nih.govmdpi.com

Ligand : Nitrogen-based ligands are crucial for solubilizing the copper salt and tuning the catalyst's reactivity. Common ligands for acrylate polymerization include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN). mdpi.comresearchgate.netcmu.edu

Solvent : ATRP of acrylates can be performed in bulk or in various solvents like anisole (B1667542) or dimethylformamide (DMF). mdpi.comcmu.edu

The table below summarizes typical components and conditions for the ATRP of common acrylates, which would be applicable for this compound.

| Component | Example | Role |

| Monomer | Methyl Acrylate (MA), n-Butyl Acrylate (nBA) | Building block of the polymer |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | Source of the initial polymer chains |

| Catalyst | Copper(I) Bromide (CuBr) | Activates dormant chains |

| Ligand | PMDETA | Solubilizes and tunes the catalyst |

| Solvent | Anisole | Reaction medium |

| Temperature | 60-90°C | Affects reaction rate and equilibrium |

This table presents a representative system for acrylate ATRP. Specific conditions may be optimized for this compound. cmu.edu

The control over the polymerization is demonstrated by a linear increase in molecular weight with monomer conversion and the ability to synthesize block copolymers by sequential monomer addition. escholarship.org Iron-based catalysts have also been explored as a more environmentally friendly and abundant alternative to copper, though their application in acrylate polymerization remains more challenging. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of reversible deactivation radical polymerization (RDRP) that can be applied to a wide array of monomers, including acrylates. sigmaaldrich.com The control over the polymerization is achieved through the use of a thiocarbonylthio compound, commonly known as a RAFT agent or chain transfer agent (CTA). youtube.com The mechanism allows for the synthesis of polymers with controlled molecular weight and low dispersity. youtube.comcmu.edu

The core of the RAFT process is a degenerative chain transfer mechanism where a dynamic equilibrium is established between active, propagating polymer chains and dormant chains. youtube.com The process involves a sequence of addition-fragmentation steps, which are outlined below:

Initiation : Radicals are generated by a conventional initiator, which then react with monomer units to form propagating polymer chains (P•n).

Pre-equilibrium : The propagating chain (P•n) reacts with the initial RAFT agent (R-S-C(=S)Z) to form an intermediate radical. This intermediate fragments, ideally releasing the R group as a new radical (R•) that can initiate a new polymer chain. This step converts the initial RAFT agent into a polymeric RAFT agent (Pn-S-C(=S)Z). youtube.comresearchgate.net

Main Equilibrium : The propagating chains (P•n and P•m) reversibly add to the polymeric RAFT agent, forming the intermediate radical adduct. Fragmentation of this intermediate releases a polymeric radical, ensuring that all chains have an equal probability of growth. This rapid exchange between active and dormant species is what leads to a narrow molecular weight distribution. youtube.com

Termination : As in conventional radical polymerization, termination occurs through the combination or disproportionation of two radicals, though the concentration of radicals is kept low, minimizing this effect. researchgate.net

The choice of the RAFT agent, particularly the Z and R groups, is critical for successful polymerization and depends on the specific monomer being used. sigmaaldrich.com For acrylates, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly employed. sigmaaldrich.comcmu.edu However, the use of certain RAFT agents, such as dithiobenzoates, can sometimes lead to rate retardation or inhibition periods in acrylate polymerizations. cmu.eduresearchgate.net

Table 1: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Class | Z Group | R Group (Typical) | Suitability for Acrylates |

|---|---|---|---|

| Dithiobenzoates | Aryl (e.g., Phenyl) | Cumyl, Cyanopropyl | Effective, but can cause rate retardation |

| Trithiocarbonates | Alkylthio (e.g., -S-C12H25) | Cyanoalkyl | Good control, less retardation |

| Dithiocarbamates | Dialkylamino (e.g., -N(C2H5)2) | Cyanoalkyl | Generally for less activated monomers |

| Xanthates | Alkoxy (e.g., -O-C2H5) | Cyanoalkyl | Generally for less activated monomers |

Polymerization Kinetics and Reaction Rate Laws

Under the quasi-steady-state assumption (where the rate of radical formation equals the rate of radical termination), the rate of polymerization can be expressed by the following general rate law:

Rp = kp[M](fkd[I] / kt)1/2

Where:

kp is the propagation rate coefficient.

kd is the initiator decomposition rate coefficient.

kt is the termination rate coefficient.

[M] is the monomer concentration.

[I] is the initiator concentration.

f is the initiator efficiency.

This equation shows that the reaction rate is typically first order with respect to monomer concentration and half order with respect to initiator concentration.

Autoacceleration Phenomena

In many bulk or concentrated solution polymerizations of acrylates, a significant deviation from the classical kinetic model occurs at moderate to high conversions. wikipedia.org This phenomenon, known as autoacceleration or the Trommsdorff-Norrish effect, is characterized by a rapid and often dramatic increase in the polymerization rate and the molecular weight of the polymer formed. rug.nlwikipedia.org

This exothermic process can lead to a rapid temperature increase if heat is not effectively removed, potentially causing a runaway reaction. wikipedia.orgsciepub.com

Table 2: Stages of Bulk Acrylate Polymerization

| Stage | Conversion Range | Viscosity | Termination | Propagation | Polymerization Rate (Rp) |

|---|---|---|---|---|---|

| Initial | Low (<~20%) | Low | Chemically controlled | Chemically controlled | Follows classical kinetics |

| Autoacceleration | Mid-to-High | Rapidly Increasing | Diffusion controlled | Chemically controlled | Rapidly increases |

| Limiting Conversion | High | Very High (Glassy) | Diffusion controlled | Diffusion controlled | Decreases to near zero |

Impact of Temperature and Pressure on Reaction Rate

Temperature and pressure are critical process parameters that significantly influence the rate of polymerization.

Initiation : The rate of thermal initiator decomposition (kd) is highly dependent on temperature. Higher temperatures lead to a faster generation of primary radicals, thus increasing the polymerization rate.

Pressure : Applying pressure to a polymerization system can also affect the reaction rate and the properties of the resulting polymer. An increase in pressure generally leads to an increase in the rate of polymerization. This is attributed to the positive activation volume for the propagation step, meaning the transition state has a smaller volume than the reactants. According to the transition state theory, increasing pressure favors reactions that proceed through a smaller volume transition state. Studies on acrylic resins have shown that applying pressure can, in some cases, increase the final degree of conversion. nih.gov

Chain Transfer Phenomena

Chain transfer is a set of reactions that results in the termination of a growing polymer chain and the initiation of a new one. rug.nl This process is a key determinant of the molecular weight of the final polymer, as it limits the length of polymer chains without consuming radicals. youtube.com The general reaction involves the transfer of an atom (typically hydrogen) from a transfer agent (XA) to the propagating radical (P•n).

P•n + XA → Pn-X + A•

The new radical (A•) can then initiate the growth of a new polymer chain. Chain transfer can occur to the monomer, initiator, solvent, or a dedicated chain transfer agent. youtube.com

Chain Transfer to Monomer

Chain transfer to monomer (CTM) is an inherent reaction in radical polymerization where a propagating polymer radical abstracts an atom from a monomer molecule. youtube.com This terminates the existing chain and creates a new monomer radical that starts a new chain. youtube.com

For alkyl acrylates, computational and experimental studies have shown that CTM most likely occurs via the abstraction of a hydrogen atom from the alkyl ester group by the propagating radical. nih.govwestlake.edu.cn In the case of this compound, the hydrogen atoms on the methylene (B1212753) (-CH2-) or methyl (-CH3) groups of the pentyl chain are susceptible to abstraction. nih.gov This reaction is significant because it sets an upper limit on the achievable molecular weight and can influence the molecular weight distribution. westlake.edu.cn The frequency of CTM events increases at higher temperatures. westlake.edu.cn

Thermal Self-Initiation Mechanisms

At elevated temperatures (typically above 100°C), acrylate monomers can undergo spontaneous or thermal self-initiation, meaning they can begin to polymerize without the addition of a conventional radical initiator. westlake.edu.cnmdpi.com This phenomenon is crucial in high-temperature industrial processes. While the exact mechanism is still a subject of research, computational and experimental studies on acrylates and other vinyl monomers like styrene (B11656) have elucidated likely pathways. mdpi.comnih.govsandiego.edu

The most widely discussed mechanisms involve the formation of diradical intermediates from monomer molecules. nih.govupenn.edu

The Flory Mechanism: This mechanism postulates that two monomer molecules react to form a 1,4-diradical intermediate. sandiego.edu This diradical can exist in singlet and triplet spin states. The longer-lived triplet diradical is believed to be the key intermediate that generates initiating monoradicals by abstracting a hydrogen atom from a third monomer molecule. nih.govupenn.edu

The Mayo Mechanism: Originally proposed for styrene, this mechanism involves a Diels-Alder [4+2] cycloaddition reaction between two monomer molecules to form a cyclic adduct. sandiego.edu This adduct then reacts with a third monomer molecule in a molecule-assisted homolysis step to generate two monoradicals that can initiate polymerization. sandiego.edu

Copolymerization of this compound

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is widely used to tailor the properties of the final polymer, as the resulting material will have characteristics derived from all the constituent monomers. mdpi.com For instance, copolymerizing a "soft" monomer like this compound (which would have a low glass transition temperature, T₉) with a "hard" monomer like methyl methacrylate (B99206) (high T₉) allows for precise control over the final copolymer's mechanical properties. mdpi.comnih.gov

Binary Copolymerization Studies

The behavior of a binary copolymerization system is described by the reactivity ratios of the two monomers, M₁ and M₂. The reactivity ratio, denoted as r, is the ratio of the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the other type of monomer. fiveable.me

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

The values of r₁ and r₂ determine the composition and sequence distribution of the monomer units in the final copolymer chain. fiveable.me

If r₁r₂ ≈ 1 , the monomers are incorporated randomly.

If r₁r₂ ≈ 0 (and both r₁ and r₂ are less than 1), the monomers tend to add in an alternating fashion.

If r₁r₂ > 1 , the system favors the formation of block-like sequences of each monomer.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type Tendency |

|---|---|---|---|---|---|

| n-Butyl Acrylate (BA) | Methyl Methacrylate (MMA) | 0.34 | 1.7 | 0.58 | Random/Alternating Tendency |

| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.1 | 0.0087 | 0.053 | Alternating Tendency (statistical) |

| n-Butyl Acrylate (BA) | 2-Methylene-1,3-dioxepane (MDO) | 0.417 | 0.071 | 0.030 | Alternating Tendency |

| n-Butyl Acrylate (BA) | Vinyl Acetate (VAc) | 4.459 | 0.198 | 0.883 | Random |

| 2-Ethylhexyl Acrylate (EHA) | Methyl Methacrylate (MMA) | Kinetic modeling shows similar behavior to BA/MMA systems. mdpi.com |

Ternary and Multi-component Copolymerization Systems

The complexity of polymerization kinetics increases significantly when moving from binary to ternary and multi-component systems. In the case of this compound, its incorporation into a polymer chain alongside two or more other monomers is governed by a complex interplay of the individual monomer reactivities. The Alfrey-Goldfinger model is a classical theoretical framework used to predict the composition of a terpolymer. This model extends the principles of binary copolymerization, considering the reactions of each of the three propagating radical species with each of the three monomers.

For a ternary system involving this compound (M1), and two other monomers (M2 and M3), the instantaneous composition of the terpolymer is described by a set of equations that depend on the feed concentrations of the monomers and the nine binary reactivity ratios (r12, r21, r13, r31, r23, r32). These ratios quantify the preference of a growing polymer chain ending in one monomer to add the same or a different monomer. For instance, in a hypothetical system of this compound (M1), Butyl Acrylate (M2), and Vinyl Acetate (M3), the reactivity ratios would dictate the sequence distribution of the monomer units along the polymer backbone. A recent study on a ternary system of Butyl Acrylate, 2-Methylene-1,3-dioxepane, and Vinyl Acetate highlighted the significant differences that can exist between binary and ternary reactivity ratios, emphasizing the need for direct analysis of multi-component systems to accurately model the polymerization process. nih.gov

The experimental determination of these ternary reactivity ratios is often complex. One effective approach is the use of the error-in-variables model (EVM), which provides a statistically robust estimation by accounting for errors in all measured variables. nih.gov The application of such models allows for the prediction of the terpolymer's instantaneous and cumulative compositions at various conversion levels, offering crucial insights into monomer incorporation and the final polymer microstructure. nih.gov

Table 1: Hypothetical Ternary Copolymerization System and Relevant Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | Monomer 3 (M3) | Reactivity Ratios |

| This compound | Butyl Acrylate | Vinyl Acetate | r12, r21, r13, r31, r23, r32 |

Reactivity Ratio Determination Methodologies

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization reactions. Several methods have been developed to calculate these crucial parameters from experimental data. These methods are generally applicable to binary copolymerization systems and can be extended to more complex systems.

The Fineman-Ross method is a linear graphical method used to determine reactivity ratios (r1 and r2) for a binary copolymerization system. researchgate.netvot.pl It involves rearranging the Mayo-Lewis equation into a linear form. By plotting experimental data of monomer feed composition and copolymer composition, a straight line is obtained from which r1 and r2 can be determined from the slope and intercept, respectively. researchgate.netvot.pl While widely used due to its simplicity, the Fineman-Ross method can be sensitive to experimental errors and may not always provide the most accurate results, particularly if the data points are not well-distributed. researchgate.net

The Kelen-Tudos method is a refinement of the Fineman-Ross method that aims to overcome some of its limitations. researchgate.net This graphical linearization method introduces an arbitrary constant (α) to provide a more even distribution of data points, thereby reducing the bias towards data from experiments with high or low monomer feed ratios. The Kelen-Tudos plot is generally considered to be more reliable than the Fineman-Ross plot for determining reactivity ratios. researchgate.netuni-bayreuth.de

The Error-in-Variables Model (EVM) is a statistically rigorous, non-linear parameter estimation technique that is considered the most accurate method for determining reactivity ratios. mdpi.comdntb.gov.ua Unlike linear methods that assume all errors are in the dependent variable, the EVM accounts for errors in all measured variables, including monomer feed composition and copolymer composition. mdpi.comresearchgate.net This comprehensive approach to error analysis leads to more reliable and statistically sound estimates of reactivity ratios. Although computationally more intensive, the accessibility of EVM has increased through the development of dedicated software packages. mdpi.comdntb.gov.ua

The Mayo-Lewis intersection method is another graphical technique for determining reactivity ratios. wikipedia.orgwolfram.com This method involves plotting a series of lines, each representing a single copolymerization experiment with a known initial monomer feed ratio and resulting copolymer composition. The intersection point of these lines provides the values for the reactivity ratios, r1 and r2. wikipedia.orgwolfram.com The accuracy of this method depends on the precision of the experimental data, as scattered intersection points can lead to uncertainty in the determined values.

Influence of Monomer Reactivity on Copolymer Composition

The relative reactivities of the monomers in a copolymerization system, quantified by the reactivity ratios, directly govern the composition and microstructure of the resulting copolymer. The product of the reactivity ratios (r1r2) is a key indicator of the copolymerization behavior.

Ideal Copolymerization (r1r2 = 1): In this case, the growing polymer chain shows no preference for adding either monomer. The result is a random copolymer where the monomer units are distributed randomly along the chain, and the copolymer composition is the same as the monomer feed composition.

Alternating Copolymerization (r1r2 ≈ 0): Here, each radical strongly prefers to react with the other monomer. This leads to a highly alternating sequence of monomer units in the polymer chain.

Block Copolymerization (r1 > 1 and r2 > 1): In this scenario, both radicals prefer to add their own monomer, leading to the formation of long sequences of each monomer, resulting in a block copolymer.

Non-ideal Copolymerization: When the reactivity ratios differ significantly from these ideal cases, the copolymer composition will deviate from the feed composition. If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1, especially at the beginning of the polymerization. As monomer 1 is consumed more rapidly, the feed composition changes, leading to a "compositional drift" where the later parts of the polymer chains become enriched in monomer 2. wikipedia.org

For this compound, its reactivity relative to other comonomers will determine its incorporation into the copolymer. If this compound is more reactive, the resulting copolymer will initially have a higher proportion of this compound units. Conversely, if it is less reactive, its incorporation will be lower. Understanding these relationships is essential for designing copolymers with a desired composition and, consequently, specific physical and chemical properties. For example, in a system containing methyl methacrylate and butyl acrylate, the difference in reactivity ratios influences the copolymer composition and properties. mdpi.com

Table 2: Influence of Reactivity Ratio Product on Copolymer Structure

| r1r2 Value | Copolymer Type | Monomer Sequence |

| r1r2 = 1 | Ideal/Random | -M1-M2-M1-M1-M2-M1-M2-M2- |

| r1r2 ≈ 0 | Alternating | -M1-M2-M1-M2-M1-M2-M1-M2- |

| r1 > 1, r2 > 1 | Block | -M1-M1-M1-M1-M2-M2-M2-M2- |

Monomer Sequence Distribution and Microstructure Analysis

The arrangement of monomer units within a polymer chain, known as monomer sequence distribution, and the three-dimensional arrangement of atoms, or microstructure, are critical in defining the macroscopic properties of poly(this compound). The analysis of these features provides insight into the polymerization mechanism and allows for the tailoring of material characteristics.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are paramount in elucidating the detailed microstructure of polyacrylates. iupac.org Two-dimensional (2D) NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. iupac.orgresearchgate.net HSQC provides information on direct carbon-proton bonds, while HMBC reveals longer-range couplings, which is instrumental in determining the sequence of monomer units and their stereochemical relationships (tacticity). iupac.orgresearchgate.net

Table 1: Representative NMR Techniques for Polyacrylate Microstructure Analysis

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Tacticity (triad fractions from α-methyl or backbone protons) | kpi.ua |

| ¹³C NMR | Tacticity (from carbonyl, α-carbon, and β-carbon resonances) | iupac.org |

| HSQC | Direct ¹H-¹³C correlations for resonance assignment | iupac.orgresearchgate.net |

| HMBC | Long-range ¹H-¹³C correlations for sequence and tacticity | iupac.orgresearchgate.net |

| TOCSY | ¹H-¹H correlations for assigning protons within a spin system | researchgate.net |

Ionic and Coordination Polymerization of Acrylates

Beyond free-radical polymerization, ionic and coordination methods offer alternative routes to synthesize poly(this compound) with potentially greater control over molecular weight, dispersity, and stereochemistry.

Anionic Polymerization Approaches

Anionic polymerization of acrylates, including this compound, can proceed in a living manner, allowing for the synthesis of well-defined polymers and block copolymers. cmu.edulibretexts.org This process is, however, susceptible to side reactions, such as nucleophilic attack by the initiator or the propagating chain end on the carbonyl group of the monomer or polymer. cmu.edulibretexts.org These side reactions can lead to chain termination and a broadening of the molecular weight distribution.

To achieve controlled anionic polymerization of acrylates, several strategies are employed. These include the use of bulky initiators, low polymerization temperatures (typically -78 °C), and the addition of ligands or additives that can stabilize the propagating carbanion. acs.org For instance, the addition of lithium chloride (LiCl) or alkali metal alkoxides can modify the aggregation state and reactivity of the propagating species, suppressing side reactions. cmu.edu

The choice of initiator is crucial. Organolithium compounds are common initiators, but their high reactivity can lead to side reactions. acs.org Less nucleophilic initiators or the use of protecting groups can mitigate these issues. The solvent also plays a significant role, with polar solvents like tetrahydrofuran (B95107) (THF) generally favoring a more controlled polymerization compared to nonpolar solvents. acs.org

Table 2: Key Considerations for Anionic Polymerization of Acrylates

| Factor | Influence on Polymerization | Common Approaches |

|---|---|---|

| Initiator | Reactivity influences side reactions and initiation efficiency. | Use of bulky or less nucleophilic initiators (e.g., diphenylmethyl lithium). |

| Temperature | Lower temperatures (-78 °C) suppress side reactions. | Polymerization conducted at low temperatures. |

| Solvent | Polarity affects the nature of the propagating ion pair. | THF is a commonly used polar solvent. |

| Additives | Stabilize the propagating anion and prevent side reactions. | Addition of LiCl, alkali metal alkoxides. |

Ziegler-Natta Catalysis and Other Coordination Polymerization Systems

Ziegler-Natta (Z-N) catalysis, traditionally used for the polymerization of nonpolar olefins like ethylene (B1197577) and propylene, has been adapted for the polymerization of polar monomers, including acrylates. wikipedia.orgwikiwand.com Z-N catalysts are typically based on transition metals from Groups IV-VIII, such as titanium, zirconium, or nickel, combined with an organoaluminum co-catalyst. wikipedia.orglibretexts.orgwikipedia.org

The primary advantage of using Z-N catalysts is the potential for stereochemical control, leading to the formation of isotactic or syndiotactic polymers. libretexts.org The mechanism involves the coordination of the monomer to the transition metal center followed by insertion into the metal-alkyl bond. youtube.com The structure of the catalyst's active site plays a critical role in determining the stereoregularity of the resulting polymer. libretexts.org

However, the polymerization of acrylates with conventional Z-N catalysts can be challenging due to the Lewis basicity of the carbonyl group, which can poison the catalyst. nih.govacs.org This has led to the development of modified Z-N systems and other coordination catalysts that are more tolerant to polar functional groups. nih.govacs.org These include late transition metal complexes, such as those based on nickel and palladium, which have shown promise in the copolymerization of ethylene with acrylates. nih.govacs.org While specific studies on the Ziegler-Natta polymerization of this compound are limited, the general principles and challenges associated with acrylate polymerization using these systems would apply. The bulky ester group of this compound could influence the coordination and insertion steps, potentially affecting the polymerization kinetics and the stereostructure of the polymer.

Table 3: Components of a Typical Ziegler-Natta Catalyst System

| Component | Function | Examples |

|---|---|---|

| Transition Metal Compound | Main catalyst component, forms the active site. | TiCl₄, TiCl₃, VCl₄ |

| Co-catalyst (Main Group Organometallic) | Activates the transition metal compound. | Triethylaluminum (Al(C₂H₅)₃), Diethylaluminum chloride ((C₂H₅)₂AlCl) |

| Support (for heterogeneous catalysts) | Increases catalyst activity and controls polymer morphology. | MgCl₂ |

| Internal/External Donors | Control stereospecificity. | Esters, ethers |

Microstructure and Architecture of Poly 2 Methylpentyl Acrylate and Copolymers

Molecular Weight Distribution and Polydispersity Index (PDI)

The molecular weight distribution (MWD) of a polymer describes the relative abundance of chains of different lengths. A key parameter derived from this distribution is the polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.gov A PDI value of 1.0 indicates a monodisperse polymer where all chains are of equal length, while higher values signify a broader range of chain lengths. nih.gov

For polyacrylates, the polymerization method significantly influences the MWD and PDI. Conventional free radical polymerization (FRP) often results in polymers with high PDI values, typically around 2.0 or higher, due to various termination and chain transfer reactions. ias.ac.in In contrast, controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), offer the ability to synthesize polymers with well-defined molecular weights and narrow MWDs, with PDI values often approaching 1.1. ias.ac.innih.gov

While specific GPC data for homopolymers of 2-methylpentyl acrylate (B77674) is not extensively detailed in the provided literature, the principles of acrylate polymerization are directly applicable. For instance, studies on structurally similar poly(2-ethylhexyl acrylate) show that ATRP yields polymers with significantly lower PDI compared to those synthesized by FRP. ias.ac.in It is expected that the polymerization of 2-methylpentyl acrylate would follow similar trends. Methods to achieve a narrow molecular weight distribution for acrylic acid-based polymers often involve suppressing the localization of monomers fed to the reactor or utilizing specific chain transfer agents. google.com

Table 1: Typical Polydispersity Index (PDI) for Polyacrylates by Polymerization Method

| Polymerization Method | Typical PDI | Molecular Weight Control | Reference |

| Free Radical Polymerization (FRP) | > 1.5 | Poor | ias.ac.in |

| Atom Transfer Radical Polymerization (ATRP) | 1.1 - 1.5 | Good to Excellent | ias.ac.innih.gov |

| Reverse Atom Transfer Radical Polymerization (RATRP) | 1.2 - 1.6 | Good | ias.ac.in |

This table illustrates general trends for polyacrylates, which are expected to be similar for poly(this compound).

Branching Architecture (Short-Chain and Long-Chain Branching)

The architecture of a polymer chain can range from perfectly linear to highly branched. Branching significantly affects properties such as viscosity, crystallinity, and mechanical strength.

Short-Chain Branching: In acrylate polymerization, short-chain branches can be introduced through intramolecular chain transfer reactions. The structure of the this compound monomer, with its various C-H bonds in the ester side group, provides potential sites for such reactions. An impurity found in a similar monomer, 2-ethylhexyl acrylate, is 2-ethyl-4-methylpentyl acrylate, which could introduce short branches if present during polymerization. nih.gov

Long-Chain Branching and Hyperbranching: Long-chain branching can be intentionally introduced by using multifunctional monomers or through "grafting-from" or "grafting-to" techniques. For example, copolymers containing 2-methylpentyl groups have been synthesized by the transesterification of polymethyl acrylate, which results in a grafted copolymer architecture. nih.gov The development of self-condensing vinyl polymerization (SCVP) has enabled the synthesis of hyperbranched poly(meth)acrylates. google.com Furthermore, controlled radical branching polymerization (CRBP) has been utilized to create hydrophilic hyperbranched polyacrylates. nih.gov These advanced techniques allow for precise control over the degree of branching. nih.gov In contrast, polymerization using Ziegler-Natta catalysts is known to produce linear polymers with minimal branching. libretexts.org

Stereochemical Control and Tacticity (e.g., Meso/Racemo Dyads)

Stereochemistry in polymers refers to the three-dimensional arrangement of atoms in the polymer chain. numberanalytics.com For monosubstituted vinyl polymers like poly(this compound), this is described by tacticity, which is the stereochemical arrangement of the pendant groups along the backbone. numberanalytics.com The main forms of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer backbone.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the backbone.

Atactic: Pendant groups are randomly arranged along the backbone.

Tacticity is a critical factor that influences the physical properties of a polymer, such as its crystallinity and melting point. numberanalytics.commdpi.com Isotactic and syndiotactic polymers, with their regular structures, can pack more efficiently into crystalline lattices, leading to higher melting points and mechanical strength compared to their amorphous, atactic counterparts. mdpi.compsgcas.ac.in

The control of tacticity is primarily achieved through the choice of polymerization conditions, including the catalyst, solvent, and temperature. numberanalytics.com For example, Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers, including isotactic and syndiotactic forms. libretexts.org While much of the detailed research on tacticity has focused on polymers like polypropylene (B1209903) and poly(methyl methacrylate) (PMMA), the fundamental principles are applicable to poly(this compound). libretexts.orgmdpi.com The specific stereochemical outcome of this compound polymerization would depend heavily on the chosen synthetic methodology.

Table 2: Influence of Tacticity on General Polymer Properties

| Tacticity | Structure | Crystallinity | Typical Properties | Reference |

| Isotactic | Regular | Semi-crystalline | Higher melting point, increased strength | numberanalytics.commdpi.com |

| Syndiotactic | Regular | Crystalline | Highest melting point, rigid | numberanalytics.commdpi.com |

| Atactic | Random | Amorphous | Lower melting point, softer | numberanalytics.commdpi.com |

Network Formation and Cross-linking Density

Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. specialchem.com The density of these cross-links is a critical parameter that dictates the material's properties, transforming a thermoplastic material into a thermoset or an elastomer. specialchem.com Increased cross-linking density generally leads to enhanced thermal stability, chemical resistance, and mechanical strength, but reduced flexibility. specialchem.com

For polyacrylates, network formation can be achieved through several methods:

Copolymerization with Multifunctional Monomers: A common method is to include a di- or multi-functional acrylate monomer (a cross-linking agent) during polymerization. researchgate.net

Radiation Curing: High-energy radiation, such as UV or electron beams, can be used to initiate cross-linking in acrylate formulations, a process widely used in coatings and adhesives. bibliotekanauki.pl

Post-polymerization Reactions: Introducing reactive functional groups into the polymer that can later be reacted to form cross-links.

Hydrogen Atom Transfer (HAT): Recent research has shown that even monofunctional acrylates can form cross-linked networks without conventional cross-linkers through a mechanism involving hydrogen atom transfer between monomer substituents and radicals. european-coatings.comrsc.org

The cross-link density in poly(methyl acrylate) networks has been shown to be highly influential on the glass transition temperature (Tg). researchgate.net The topology of the network junctions also plays a critical role in the polymer dynamics and the resulting macroscopic properties. ru.nl Dynamic polymers with hybrid cross-linked networks, which can include both dynamic covalent bonds and supramolecular interactions, represent an advanced class of materials. google.com

Advanced Characterization Methodologies for Poly 2 Methylpentyl Acrylate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the chemical identity and microstructure of the polymer. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide detailed information on the polymer's covalent structure and stereochemistry.

NMR spectroscopy is an indispensable tool for the detailed microstructural analysis of polyacrylates, providing insights into tacticity and monomeric unit arrangement. iupac.org For poly(2-methylpentyl acrylate), both ¹H and ¹³C NMR are employed to confirm the polymer structure and quantify stereochemical sequences.

¹H NMR Spectroscopy: The proton NMR spectrum of poly(this compound) displays characteristic signals corresponding to the polymer backbone and the 2-methylpentyl side chain. The backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons appear as broad multiplets, typically in the 1.4-2.5 ppm range, with their exact chemical shifts and multiplicities being sensitive to the stereochemical arrangement (tacticity) of the polymer chain. researchgate.net The signals for the side chain protons are more distinct. The oxymethylene protons (-O-CH₂-) adjacent to the ester oxygen are expected around 3.8-4.1 ppm. The remaining protons of the 2-methylpentyl group, including the methyl and methylene protons, would resonate further upfield, typically between 0.8 and 1.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary and often more resolved information. The carbonyl carbon (C=O) of the ester group is highly sensitive to the local stereochemical environment and typically appears as multiple overlapping peaks in the 174-175 ppm region, corresponding to different pentad and triad (B1167595) sequences. researchgate.net The carbons of the polymer backbone (methine and methylene) resonate in the 35-45 ppm range. The carbons of the 2-methylpentyl side chain can be assigned based on established chemical shift predictions, with the oxymethylene carbon (-O-CH₂-) appearing around 65-70 ppm and the aliphatic carbons resonating between 10-40 ppm. The degree of branching resulting from chain transfer reactions can also be quantified using ¹³C NMR by identifying the signals of quaternary carbons at branch points. canterbury.ac.nz

Table 1: Predicted NMR Chemical Shifts for Poly(this compound) Predicted values based on typical shifts for polyacrylates and standard chemical shift increments.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Backbone -CH- | 2.2 - 2.5 | 40 - 43 |

| Backbone -CH₂- | 1.4 - 2.0 | 35 - 38 |

| Ester C=O | - | 174 - 175 |

| Side Chain -O-CH₂- | 3.8 - 4.1 | 65 - 70 |

| Side Chain -CH(CH₃)- | 1.6 - 1.8 | 35 - 40 |

| Side Chain -CH₂-CH₂- | 1.1 - 1.4 | 20 - 30 |

| Side Chain terminal -CH₃ | 0.8 - 0.9 | ~14 |

| Side Chain branched -CH₃ | 0.8 - 0.9 | ~19 |

FT-IR spectroscopy is a rapid and powerful technique for confirming the functional groups present in poly(this compound). The spectrum is dominated by absorptions characteristic of the acrylate (B77674) ester group. spectroscopyonline.com

Key characteristic absorption bands for poly(this compound) include:

C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and the 2-methylpentyl side chain appear in the 2850-3000 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is observed around 1730 cm⁻¹. This is one of the most prominent peaks in the spectrum. spectroscopyonline.comresearchgate.net

C-O Stretching: Strong C-O stretching vibrations associated with the ester linkage appear as two distinct bands in the 1100-1250 cm⁻¹ region. spectroscopyonline.compstc.org

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups are found in the 1380-1470 cm⁻¹ range.

FT-IR is particularly useful for monitoring the polymerization of this compound monomer by observing the disappearance of the C=C double bond absorption peak, which is typically located around 1636 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 3000 | Aliphatic C-H Stretch | Medium-Strong |

| ~1730 | Ester C=O Stretch | Very Strong |

| 1380 - 1470 | C-H Bending | Medium |

| 1100 - 1250 | C-O-C Asymmetric & Symmetric Stretch | Strong |

Raman spectroscopy serves as a complementary technique to FT-IR for structural characterization. thermofisher.cn It is particularly sensitive to the non-polar bonds of the polymer backbone and can provide information on skeletal vibrations, stereoregularity, and crystallinity. semi.ac.cn For poly(this compound), the strong C=O stretching band is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. The C-C backbone stretching vibrations and C-H bending modes are readily detected. rsc.org A key application of Raman spectroscopy is in monitoring the polymerization process by tracking the disappearance of the intense C=C stretching band of the acrylate monomer at approximately 1640 cm⁻¹. horiba.com

Chromatographic Techniques for Molecular Weight and Branching Analysis

The physical and rheological properties of poly(this compound) are heavily dependent on its molecular weight, molecular weight distribution, and degree of branching. Chromatographic techniques are essential for quantifying these parameters.

GPC, also known as SEC, is the standard method for determining the molecular weight distribution of polymers. shimadzu.co.kr The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of several key parameters. uni-paderborn.de For poly(this compound), GPC analysis yields the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. google.com The choice of solvent (mobile phase), typically tetrahydrofuran (B95107) (THF) for polyacrylates, is crucial for proper dissolution and separation. nih.gov

Table 3: Parameters Obtained from GPC/SEC Analysis

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of the polymer divided by the total number of molecules. |

| Weight-Average Molecular Weight | Mw | The average molecular weight that emphasizes the contribution of larger molecules. |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse sample. |

While conventional GPC/SEC relies on column calibration with polymer standards, coupling the system with a MALS detector allows for the determination of the absolute molecular weight of poly(this compound) without calibration. chromatographyonline.comwyatt.com The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the chromatography column. malvernpanalytical.com This intensity is directly proportional to the molar mass and concentration of the polymer.

Furthermore, SEC-MALS is a powerful tool for analyzing polymer architecture. By plotting the root-mean-square (RMS) radius against the absolute molar mass, one can obtain a conformation plot. This plot is highly sensitive to branching; branched polymers will have a smaller radius for a given molar mass compared to their linear counterparts. amazonaws.com This capability is vital for characterizing branching in poly(this compound) that may arise from chain transfer to polymer reactions during synthesis.

Microscopic Techniques for Morphological and Surface Analysis

Advanced microscopic techniques are indispensable for characterizing the morphology and surface properties of Poly(this compound) from the micro- to the nanoscale. These methods provide critical insights into the polymer's physical structure, which in turn governs its macroscopic properties and performance in various applications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography of Poly(this compound). The process involves scanning the polymer surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. For polyacrylates, SEM analysis reveals details about surface roughness, porosity, and the morphology of particles or films. nih.govresearchgate.net

In practice, samples of Poly(this compound) are typically coated with a thin layer of a conductive material, such as gold or platinum, to prevent the accumulation of static charge on the insulating polymer surface. nih.gov The analysis is conducted under a high vacuum. SEM micrographs can differentiate between various morphologies, such as smooth, uniform films or rough surfaces with distinct features. researchgate.netresearchgate.net For instance, studies on copolymers containing acrylate units have used SEM to demonstrate how the incorporation of different monomers can lead to roughened and more porous surfaces compared to the homopolymer. researchgate.net The morphology of lyophilized poly(acrylic acid-co-acrylamide) has been examined to reveal its physical structure after synthesis. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, or morphology, of Poly(this compound). Instead of scanning the surface, a high-energy electron beam is transmitted through an ultra-thin section of the polymer sample. The resulting image provides detailed information about the polymer's internal features, phase separation in blends or copolymers, and the dispersion of any embedded nanoparticles. marquette.edu